molecular formula C14H10F4N4O B8194413 3,4-Bis(difluoromethyl)-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one

3,4-Bis(difluoromethyl)-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B8194413
M. Wt: 326.25 g/mol
InChI Key: YLNKUHICXSJLKC-UHFFFAOYSA-N
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Description

3,4-Bis(difluoromethyl)-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic compound that features a pyrazolo[3,4-d]pyridazinone core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of difluoromethyl groups and a p-tolyl substituent contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(difluoromethyl)-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. One common route includes the cyclization of appropriate hydrazine derivatives with difluoromethylated ketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. Purification methods like recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(difluoromethyl)-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl groups or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,4-Bis(difluoromethyl)-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,4-Bis(difluoromethyl)-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The difluoromethyl groups can enhance the compound’s binding affinity and stability, contributing to its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidines: These compounds share a similar core structure but differ in their substituents.

    Trifluoromethylated Pyrazoles: Similar in having fluorinated groups, but with different substitution patterns.

Uniqueness

3,4-Bis(difluoromethyl)-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one is unique due to the presence of two difluoromethyl groups and a p-tolyl substituent, which confer distinct chemical and biological properties

Properties

IUPAC Name

3,4-bis(difluoromethyl)-2-(4-methylphenyl)-6H-pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4N4O/c1-6-2-4-7(5-3-6)22-11(13(17)18)8-9(12(15)16)19-20-14(23)10(8)21-22/h2-5,12-13H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNKUHICXSJLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3C(=N2)C(=O)NN=C3C(F)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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